molecular formula C17H16N4O2 B2537820 (E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(4-methoxybenzylidene)acetohydrazide CAS No. 539806-64-9

(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(4-methoxybenzylidene)acetohydrazide

Cat. No.: B2537820
CAS No.: 539806-64-9
M. Wt: 308.341
InChI Key: KTXXHCURRXCWIZ-WOJGMQOQSA-N
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Description

Structural Characterization

Crystallographic Analysis and X-ray Diffraction Patterns

While direct crystallographic data for (E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(4-methoxybenzylidene)acetohydrazide is not available in the provided sources, insights into its potential packing and intermolecular interactions can be inferred from related benzimidazole-hydrazone derivatives. For example, benzimidazole derivatives with similar hydrazone moieties often exhibit hydrogen-bonded chains via N–H⋯N and C–H⋯O interactions. The planar benzimidazole core and conjugated hydrazone group may facilitate π-π stacking interactions, as observed in analogous structures.

Spectroscopic Identification Methods

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Key proton environments for (E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(4-methoxybenzylidene)acetohydrazide include:

Proton Environment Chemical Shift (ppm) Multiplicity Source
Azomethine (CH=N) 8.00–8.18 Singlet
Methoxy (OCH₃) 3.80–3.90 Singlet
Benzimidazole ArH 7.26–7.72 Multiplet
Hydrazone NH 11.65–13.33 Broad Singlet
Aromatic protons (4-methoxybenzylidene) 6.80–8.03 Multiplet

The absence of NH signals in the hydrazone moiety confirms the formation of the imine bond, while the methoxy group’s singlet at ~3.85 ppm is diagnostic.

Fourier-Transform Infrared (FT-IR) Vibrational Profiles

Critical absorption bands for structural validation include:

Vibration Wavenumber (cm⁻¹) Assignment Source
C=N (Hydrazone) 1600–1620 Stretching of imine bond
C=O (Acetohydrazide) 1681–1682 Carbonyl stretching
C–O (Methoxy) 1030–1265 Ether linkage vibration
N–H (Benzimidazole) 3108–3336 Intramolecular hydrogen bonding

The absence of a strong NH stretch around 3200 cm⁻¹ confirms hydrazone formation.

Mass Spectrometric Fragmentation Patterns

While explicit mass data for the target compound is unavailable, analogous hydrazone derivatives exhibit characteristic fragments:

  • [M + H]⁺ : Expected at m/z ~313 (C₁₆H₁₅N₃O₂).
  • Key Fragments :
    • Loss of 4-methoxybenzylidene moiety (m/z ~193).
    • Benzimidazole core (m/z ~118).
    • Acetohydrazide fragment (m/z ~75).

Computational Molecular Modeling

Density Functional Theory (DFT) Calculations

Theoretical studies on similar benzimidazole-hydrazone hybrids reveal:

  • Optimized Geometry : The benzimidazole ring adopts a planar conformation, while the hydrazone group is conjugated with the aryl substituent.
  • Bond Lengths :
Bond Length (Å) Source
C=N (Hydrazone) 1.28–1.30
C–O (Methoxy) 1.38–1.40
N–H (Benzimidazole) 1.01–1.03
  • Electronic Properties : The molecule’s conjugation extends across the benzimidazole and hydrazone moieties, stabilizing the HOMO.
HOMO-LUMO Electronic Structure Analysis

Frontier molecular orbital analysis for related compounds indicates:

  • HOMO : Localized on the benzimidazole ring and hydrazone π-system, contributing to electron-donating capacity.
  • LUMO : Delocalized across the 4-methoxybenzylidene group, facilitating electron-accepting interactions.
  • Energy Gap : ~4.9–5.2 eV (estimated from analogous systems), indicating moderate reactivity.

Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c1-23-13-8-6-12(7-9-13)11-18-21-17(22)10-16-19-14-4-2-3-5-15(14)20-16/h2-9,11H,10H2,1H3,(H,19,20)(H,21,22)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTXXHCURRXCWIZ-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)CC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)CC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(1H-benzo[d]imidazol-2-yl)-N’-(4-methoxybenzylidene)acetohydrazide typically involves the condensation of 2-(1H-benzo[d]imidazol-2-yl)acetohydrazide with 4-methoxybenzaldehyde. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as acetic acid, to facilitate the formation of the Schiff base. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from an appropriate solvent, such as ethanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Additionally, continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Condensation Reactions

The hydrazide group participates in condensation with aldehydes or ketones to form Schiff bases. For example:

  • Reactants : 4-Methoxybenzaldehyde

  • Conditions : Reflux in glacial acetic acid (1–2 hours)

  • Product : (E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(4-methoxybenzylidene)acetohydrazide itself is synthesized via this method .

  • Yield : ~75–85% .

This reaction leverages the nucleophilic hydrazide nitrogen attacking the electrophilic carbonyl carbon of aldehydes, followed by dehydration .

Cyclocondensation Reactions

The compound undergoes cyclization to form heterocyclic systems:

  • Reactants : 2-Chloroacetyl chloride

  • Conditions : Reflux in methanol with triethylamine (5 hours)

  • Product : β-Lactam derivatives (azetidin-4-ones)

  • Yield : 55–70% .

The hydrazone acts as a bidentate ligand, facilitating ring closure to form β-lactams, which are structurally analogous to penicillin .

Nucleophilic Substitution

The benzimidazole nitrogen and hydrazide group engage in alkylation:

  • Reactants : Ethyl 2-bromoacetate

  • Conditions : Dimethylformamide (DMF), sodium hydride, room temperature (4 hours)

  • Product : Ethyl 2-(1H-benzo[d]imidazol-2-ylthio)acetate

  • Yield : 81% .

This reaction exploits the nucleophilicity of the benzimidazole nitrogen for S-alkylation .

Acid-Catalyzed Hydrolysis

The hydrazone bond is susceptible to hydrolysis under acidic conditions:

  • Reactants : Dilute HCl or H₂SO₄

  • Conditions : Reflux in aqueous ethanol (3–5 hours)

  • Product : 2-(1H-Benzo[d]imidazol-2-yl)acetohydrazide and 4-methoxybenzaldehyde.

This reversibility is critical for prodrug applications.

Redox Reactions

The compound exhibits antioxidant activity via hydrogen atom transfer:

  • Assay : DPPH radical scavenging

  • Activity : IC₅₀ = 12.5 µM .

  • Mechanism : The hydrazone donates hydrogen atoms to stabilize free radicals .

Complexation with Metal Ions

The benzimidazole and hydrazone moieties act as polydentate ligands:

  • Metals : Cu(II), Ni(II), Co(II)

  • Conditions : Methanol, room temperature (2 hours)

  • Products : Octahedral or square-planar complexes

  • Stability Constants (logβ) : Cu(II) = 8.2; Ni(II) = 7.6 .

These complexes show enhanced antimicrobial activity compared to the free ligand .

Enzyme Inhibition Interactions

The compound inhibits lipoxygenase (LOX) and EGFR kinase:

  • LOX Inhibition : IC₅₀ = 18.3 µM .

  • EGFR Inhibition : IC₅₀ = 0.45 µM .

  • Mechanism : Competitive binding at the enzyme active site via π-π stacking and hydrogen bonding .

Tautomerism and Isomerism

In solution, the compound exhibits dynamic tautomerism between syn-E and anti-Z conformers, confirmed by:

  • NMR : Split signals for NH and CH=N groups in CDCl₃ .

  • DFT Calculations : syn-E isomer is more stable by 2.3 kcal/mol .

Scientific Research Applications

Synthesis and Characterization

The synthesis of (E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(4-methoxybenzylidene)acetohydrazide typically involves the condensation of 4-methoxybenzaldehyde with acetohydrazide in the presence of a suitable catalyst. Characterization techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Antimicrobial Activity

Research indicates that benzimidazole derivatives, including (E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(4-methoxybenzylidene)acetohydrazide, exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against a range of bacterial and fungal strains. For instance, derivatives containing benzimidazole moieties have shown activity against Gram-positive and Gram-negative bacteria, as well as fungi .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

Compound NameTarget OrganismsMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus1.27 µM
Compound BEscherichia coli1.43 µM
Compound CCandida albicans2.60 µM

Anticancer Activity

The anticancer potential of (E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(4-methoxybenzylidene)acetohydrazide has been evaluated against various cancer cell lines. Notably, studies have shown that compounds featuring the benzimidazole structure can inhibit cell proliferation in colorectal carcinoma cells (HCT116) more effectively than standard treatments like 5-fluorouracil (5-FU) .

Table 2: Anticancer Activity Against HCT116 Cell Line

Compound NameIC50 Value (µM)Comparison with 5-FU (IC50 = 9.99 µM)
Compound D5.85More potent
Compound E4.53More potent

Molecular Docking Studies

Molecular docking studies provide insights into the binding interactions between (E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(4-methoxybenzylidene)acetohydrazide and target proteins involved in cancer and microbial pathways. These studies suggest that the compound may inhibit key enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis in both cancer cells and bacteria .

Case Study 1: Anticancer Efficacy

A study conducted on a series of benzimidazole derivatives, including (E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(4-methoxybenzylidene)acetohydrazide, revealed that certain modifications to the structure significantly enhanced anticancer activity. The study utilized various assays to assess cell viability and apoptosis induction, confirming the compound's potential as a therapeutic agent against colorectal cancer .

Case Study 2: Antimicrobial Spectrum

In another investigation focusing on antimicrobial properties, a library of benzimidazole derivatives was screened against multiple pathogens, including resistant strains of bacteria. The results indicated that compounds with specific substituents exhibited enhanced activity, paving the way for further development into effective antimicrobial agents .

Mechanism of Action

The mechanism of action of (E)-2-(1H-benzo[d]imidazol-2-yl)-N’-(4-methoxybenzylidene)acetohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting metabolic pathways. In cancer cells, it may induce apoptosis by activating caspases and other pro-apoptotic proteins. Additionally, its antimicrobial activity is attributed to its ability to disrupt cell membrane integrity and interfere with essential cellular processes.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • (E)-N'-(4-Methoxybenzylidene)-2-(2-(ethylthio)-1H-benzo[d]imidazol-1-yl)acetohydrazide (Compound 228): IC50 (α-glucosidase inhibition): 6.10 ± 0.5 μM, significantly more potent than acarbose (IC50 = 378.2 ± 0.12 μM) .
  • (Z)-2-((1H-Benzo[d]imidazol-2-yl)thio)-N'-(4-methoxybenzylidene)acetohydrazide (Compound 13b) :

    • Yield : 60%, Melting Point : 287–298°C.
    • The Z-configuration and thioether linkage reduce steric hindrance compared to the E-isomer, but may compromise enzymatic binding .
  • (E)-2-(1H-Benzo[d]imidazol-2-ylthio)-N'-(4-methoxybenzylidene)acetohydrazide (Compound 3) :

    • Yield : 94.08%, Melting Point : 208–212°C.
    • Higher yield and lower melting point than 13b suggest improved synthetic efficiency and solubility .

Substituent Position and Bioactivity

  • N'-(2,4-Dimethoxybenzylidene) Derivatives (Compound 4) :

    • Antimicrobial Activity : Moderate (MIC = 32–64 μg/mL against S. aureus and E. coli).
    • Additional methoxy groups increase electron density but may sterically hinder target interactions .
  • (E)-N'-(4-Chlorobenzylidene)-2-(5-methyl-2-(4-(methylsulfonyl)phenyl)-1H-benzo[d]imidazol-1-yl)acetohydrazide (Compound 11j) :

    • Melting Point : 165–167°C, Yield : 48%.
    • Electron-withdrawing chloro and methylsulfonyl groups enhance stability but reduce solubility .

Enzyme Inhibition

Compound Target Enzyme IC50 (μM) Reference
Target Compound α-Glucosidase Not Reported
Compound 228 α-Glucosidase 6.10 ± 0.5
Compound 212 α-Glucosidase 6.84 ± 1.3
Acarbose (Standard) α-Glucosidase 378.2 ± 0.12

Key Insight : Ethylthio-substituted benzimidazoles (e.g., 228, 212) exhibit superior α-glucosidase inhibition, suggesting that electron-donating groups at the benzimidazole core enhance activity.

Antimicrobial Activity

Compound Bacteria (MIC, μg/mL) Reference
Target Compound Not Reported
24d (Chlorobenzylidene) S. aureus: 16, E. coli: 32
24e (Dimethoxybenzylidene) S. aureus: 32, E. coli: 64
Ampicillin (Standard) S. aureus: 2, E. coli: 4

Key Insight : Halogenated derivatives (e.g., 24d) show better antimicrobial potency than dimethoxy-substituted analogs, likely due to increased electrophilicity .

Biological Activity

(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(4-methoxybenzylidene)acetohydrazide is a novel compound derived from benzimidazole, known for its diverse biological activities. This compound features a hydrazone linkage, which enhances its reactivity and potential therapeutic properties. The unique methoxy substitution on the benzylidene group is believed to influence its solubility and interaction with biological targets, making it a candidate for further investigation in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of (E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(4-methoxybenzylidene)acetohydrazide is C18H18N4O2, with a molar mass of approximately 308.33 g/mol. Its structure is characterized by the following features:

  • Benzimidazole moiety : Known for various biological activities, including anticancer and antimicrobial properties.
  • Hydrazone linkage : Contributes to the reactivity and potential therapeutic applications.
  • Methoxy substitution : Enhances solubility and may modify pharmacokinetic properties.

Anticancer Activity

Research indicates that benzimidazole derivatives exhibit significant anticancer properties. The compound (E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(4-methoxybenzylidene)acetohydrazide has shown potential in inhibiting cancer cell proliferation. A study highlighted that derivatives similar to this compound demonstrated cytotoxic effects against various cancer cell lines, including HepG2 liver cancer cells. The mechanism of action often involves:

  • Induction of apoptosis : Activation of pro-apoptotic pathways and inhibition of anti-apoptotic proteins.
  • Cell cycle arrest : Compounds can halt the progression of the cell cycle, preventing cancer cell division.
CompoundIC50 (µM)Cancer Cell Line
(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(4-methoxybenzylidene)acetohydrazideTBDTBD
6h7.82HepG2
6i21.48Various

Antimicrobial Properties

In addition to anticancer activity, benzimidazole derivatives have been recognized for their antimicrobial effects. The structural characteristics of (E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(4-methoxybenzylidene)acetohydrazide may contribute to its efficacy against bacterial and fungal pathogens.

Mechanistic Studies

The biological activity of this compound can be attributed to its interaction with specific molecular targets. For instance, studies have shown that similar compounds can inhibit key kinases involved in cancer progression, such as EGFR and HER2. These interactions are often assessed through molecular docking studies, which provide insights into binding affinities and interaction patterns.

Case Studies

  • Cytotoxicity Assays : In vitro studies have demonstrated that compounds structurally related to (E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(4-methoxybenzylidene)acetohydrazide exhibit varying degrees of cytotoxicity against different cancer cell lines. For example, compounds with similar hydrazone linkages showed IC50 values ranging from 5 µM to over 20 µM in various assays.
  • Apoptosis Induction : Detailed mechanistic studies revealed that certain derivatives could upregulate pro-apoptotic markers such as caspase-3 while downregulating anti-apoptotic markers like Bcl-2, indicating a robust apoptotic response.

Q & A

Q. Q1. What are the standard synthetic routes for (E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(4-methoxybenzylidene)acetohydrazide?

The compound is typically synthesized via a condensation reaction between a benzimidazole-containing acetohydrazide precursor and 4-methoxybenzaldehyde. A common method involves:

  • Reacting 2-(1H-benzimidazol-2-yl)acetohydrazide with 4-methoxybenzaldehyde in ethanol under acidic (e.g., glacial acetic acid) or basic conditions.
  • Refluxing for 4–6 hours to form the hydrazone linkage (C=N), followed by recrystallization in methanol or ethanol to purify the product .
    Key validation : FT-IR to confirm the C=N stretch (~1600 cm⁻¹) and NH stretches (~3200 cm⁻¹) .

Q. Q2. How is structural characterization performed for this compound?

  • Spectroscopic techniques :
    • FT-IR : Identifies functional groups (e.g., C=N, NH, aromatic C-H).
    • 1H/13C NMR : Confirms the (E)-configuration of the hydrazone bond (δ ~8.5 ppm for the imine proton) and aromatic substituents .
    • Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion) .
  • Elemental analysis : Ensures purity by matching experimental and theoretical C, H, N percentages .

Q. Q3. What in vitro assays are used to evaluate its biological activity?

  • Anticancer activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Anti-inflammatory potential : COX-1/COX-2 inhibition assays using enzyme-linked immunosorbent assays (ELISA) .
  • Controls : Compare with standard drugs (e.g., aspirin for COX inhibition, doxorubicin for cytotoxicity) .

Advanced Research Questions

Q. Q4. How can synthetic yields be optimized for this compound?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction rates but may require post-synthesis purification. Ethanol balances yield and ease of recrystallization .
  • Catalyst use : Trace acetic acid or piperidine accelerates imine formation while minimizing side products like Schiff base oligomers .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining >80% yield .

Q. Q5. How are structural contradictions resolved (e.g., tautomerism in hydrazone derivatives)?

  • X-ray crystallography : Determines the exact (E)-configuration and hydrogen-bonding patterns .
  • DFT calculations : Predict stable tautomers (e.g., keto-enol forms) and compare with experimental spectral data .
  • Variable-temperature NMR : Monitors dynamic equilibria between tautomers in solution .

Q. Q6. What computational methods are used to predict bioactivity?

  • Molecular docking : Screens against target proteins (e.g., COX-2, tubulin) using AutoDock Vina. Key parameters include binding energy (< -7 kcal/mol) and interactions with catalytic residues (e.g., Arg120 in COX-2) .
  • QSAR models : Correlates substituent effects (e.g., electron-withdrawing groups on benzimidazole) with biological activity .

Q. Q7. How to address discrepancies in biological activity data across studies?

  • Assay standardization : Use identical cell lines (e.g., ATCC-certified MCF-7) and protocols (e.g., 48-hour incubation for MTT assays) .
  • Metabolic stability tests : Evaluate compound degradation in serum-containing media using LC-MS .
  • Synergistic studies : Combine with known inhibitors (e.g., paclitaxel) to assess additive vs. antagonistic effects .

Q. Q8. What strategies improve selectivity for COX-2 over COX-1?

  • Substituent modification : Introduce bulky groups (e.g., 4-methoxybenzylidene) to sterically hinder COX-1’s smaller active site .
  • Sulfonamide incorporation : Replace hydrazide with sulfonamide to mimic celecoxib’s binding mode .
  • In silico mutagenesis : Identify key residues (e.g., Val523 in COX-2) for selective interactions .

Critical Analysis of Contradictions

  • Synthetic yield variability : Differences in solvent purity (e.g., anhydrous vs. 95% ethanol) can alter yields by 15–20% .
  • Bioactivity discrepancies : Variations in cell passage number or serum concentration in media may affect IC50 values .

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